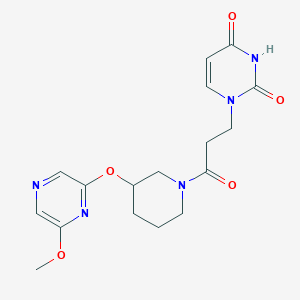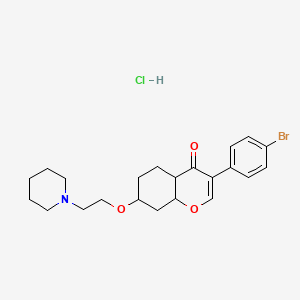
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with potential applications in various scientific fields, including medicinal chemistry and biochemistry. Its complex structure and potential biological activities make it a subject of interest in current research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione and 6-methoxypyrazine.
Reaction Conditions: : The process involves multiple reaction steps, such as alkylation, condensation, and cyclization, under carefully controlled conditions. These might include specific temperature settings, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Catalysts: : Various catalysts, such as Lewis acids or base catalysts, can be employed to facilitate the reaction steps.
Industrial Production Methods: : In industrial settings, the production of this compound would be optimized for scalability, cost-effectiveness, and minimal environmental impact. This might involve the use of continuous flow reactors, automated monitoring systems, and large-scale synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: : Reduction reactions can yield different reduced forms, depending on the reagents and conditions.
Substitution: : Various substituents can be introduced to the pyrimidine or pyrazine rings via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products:
Scientific Research Applications
This compound has shown promise in a variety of scientific research applications:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for its potential role as a ligand in biochemical assays and studies.
Medicine: : Explored for therapeutic applications due to its potential activity against certain biological targets.
Industry: : Potentially useful in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. These might include:
Enzymes: : Inhibition or activation of specific enzymes can lead to desired biological outcomes.
Receptors: : Binding to cellular receptors can modulate signal transduction pathways.
Pathways: : Involvement in metabolic or signaling pathways crucial for maintaining cellular functions.
Comparison with Similar Compounds
1-(3-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione has unique features compared to other similar compounds, such as:
Structural Uniqueness: : The presence of both pyrazine and pyrimidine rings.
Functional Groups: : Methoxy and oxo groups that enhance its reactivity and potential biological activity.
Similar Compounds
1-(3-(3-(2-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
1-(3-(3-((6-chloropyrazin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
Properties
IUPAC Name |
1-[3-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5/c1-26-14-9-18-10-15(20-14)27-12-3-2-6-22(11-12)16(24)5-8-21-7-4-13(23)19-17(21)25/h4,7,9-10,12H,2-3,5-6,8,11H2,1H3,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCICSFENESBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-2-{4-[hydroxy(phenyl)methyl]phenyl}acetonitrile](/img/structure/B2563999.png)
![4-Methoxy-1-methyl-5-{4-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2564001.png)


![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclopropanesulfonamide](/img/structure/B2564006.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2564007.png)





![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)
![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2564020.png)

